

Application Note: Quantification of Luteolin 7-diglucuronide in *Perilla frutescens*

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Compound of Interest

Compound Name: *Luteolin 7-diglucuronide*
(Standard)

Cat. No.: B15618253

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Perilla frutescens (L.) Britt., a plant from the Lamiaceae family, is widely used in traditional medicine and culinary applications throughout Asia^[1]. The plant is a rich source of various bioactive compounds, including flavonoids, which are noted for their pharmacological properties^[2]. Among these, Luteolin 7-O-diglucuronide is a significant flavonoid glycoside present in *Perilla frutescens*^{[1][2][3]}. Accurate quantification of this compound is crucial for the standardization of herbal extracts, quality control of raw materials, and for the development of new therapeutic agents. This document provides detailed protocols for the extraction and quantification of Luteolin 7-diglucuronide from *Perilla frutescens* leaves using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The concentration of Luteolin 7-diglucuronide in *Perilla frutescens* can vary significantly based on the plant's origin, the extraction solvent, and the methodology employed. The following table summarizes quantitative data from various studies.

Plant Material	Extraction Solvent	Method	Luteolin 7-diglucuronide Concentration	Reference
P. frutescens (L.) Britt. Leaves	30% Ethanol/Water	Maceration	0.548 mg/g (in dried leaves)	[4]
P. frutescens var. acuta Extract	0% Ethanol (Water)	Sonication	302.22 µg/mL (in extract)	[5][6]
P. frutescens (L.) Britt. Leaves	0-100% Ethanol/Water	Maceration	0.013–0.548 mg/g (in dried leaves)	[4]
Perilla Leaves	NADES-3 (Choline chloride:Malic acid 1:1)	Microwave- Assisted	Identified as a major flavonoid	[3]

Experimental Protocols

Sample Preparation Protocol

This protocol outlines the initial steps for preparing *Perilla frutescens* leaves for extraction.

Materials:

- Fresh leaves of *Perilla frutescens*
- Drying oven
- Grinder or mill
- Sieves (e.g., 40-mesh)
- Airtight storage containers

Procedure:

- Harvesting: Collect fresh, healthy leaves of *Perilla frutescens*.

- **Washing:** Gently wash the leaves with deionized water to remove any surface contaminants and pat dry.
- **Drying:** Dry the leaves in a drying oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved to remove moisture.
- **Grinding:** Pulverize the dried leaves into a fine powder using a grinder or mill.
- **Sieving:** Pass the powder through a sieve to ensure a uniform particle size.
- **Storage:** Store the powdered sample in a labeled, airtight container, protected from light and moisture, until extraction.

Extraction Protocol: Maceration with Ethanol-Water Solvent

This protocol describes a widely used method for extracting Luteolin 7-diglucuronide from the prepared plant material. A 30% ethanol solution has been shown to be highly effective for maximizing the yield of this specific compound^{[4][7]}.

Materials:

- Dried, powdered *Perilla frutescens* leaves
- Ethanol (95-100%)
- Deionized water
- Erlenmeyer flasks or beakers
- Magnetic stirrer or orbital shaker
- Filter paper (e.g., Whatman No. 1) or vacuum filtration system
- Rotary evaporator

Procedure:

- Solvent Preparation: Prepare a 30% (v/v) ethanol-water solution by mixing 30 parts ethanol with 70 parts deionized water.
- Maceration:
 - Weigh a precise amount of the dried Perilla leaf powder (e.g., 10 g).
 - Place the powder into an Erlenmeyer flask.
 - Add the 30% ethanol solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v, meaning 100 mL of solvent for 10 g of powder).
 - Seal the flask and place it on a shaker or stirrer.
- Extraction: Macerate the mixture for a defined period (e.g., 24 hours) at room temperature.
- Filtration: Separate the extract from the solid plant material by filtering the mixture through filter paper. For higher efficiency, use a vacuum filtration setup.
- Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to remove the ethanol. The remaining aqueous solution can be lyophilized to obtain a dry extract powder.
- Sample for Analysis: Accurately weigh the dried extract. Dissolve a known amount in the HPLC mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial for analysis.

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol details the HPLC method for the separation and quantification of Luteolin 7-diglucuronide.

Instrumentation and Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic system can be used. A common mobile phase consists of:
 - Solvent A: 0.4% Phosphoric acid in water[8].
 - Solvent B: Acetonitrile[8].
- Elution Program: An isocratic elution with Acetonitrile:0.4% Phosphoric Acid solution (18:82 v/v) can be effective[8].
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C[8].
- Detection Wavelength: 348 nm[8].
- Injection Volume: 5-10 µL.
- Retention Time: The expected retention time for Luteolin 7-diglucuronide is approximately 14.48 minutes under similar conditions[4].

Procedure:

- Standard Preparation:
 - Prepare a stock solution of Luteolin 7-diglucuronide standard of known purity in a suitable solvent (e.g., methanol or mobile phase).
 - Create a series of calibration standards by performing serial dilutions of the stock solution to cover a range of concentrations (e.g., 1 µg/mL to 100 µg/mL).
- Calibration Curve:
 - Inject each calibration standard into the HPLC system.
 - Record the peak area corresponding to Luteolin 7-diglucuronide for each concentration.

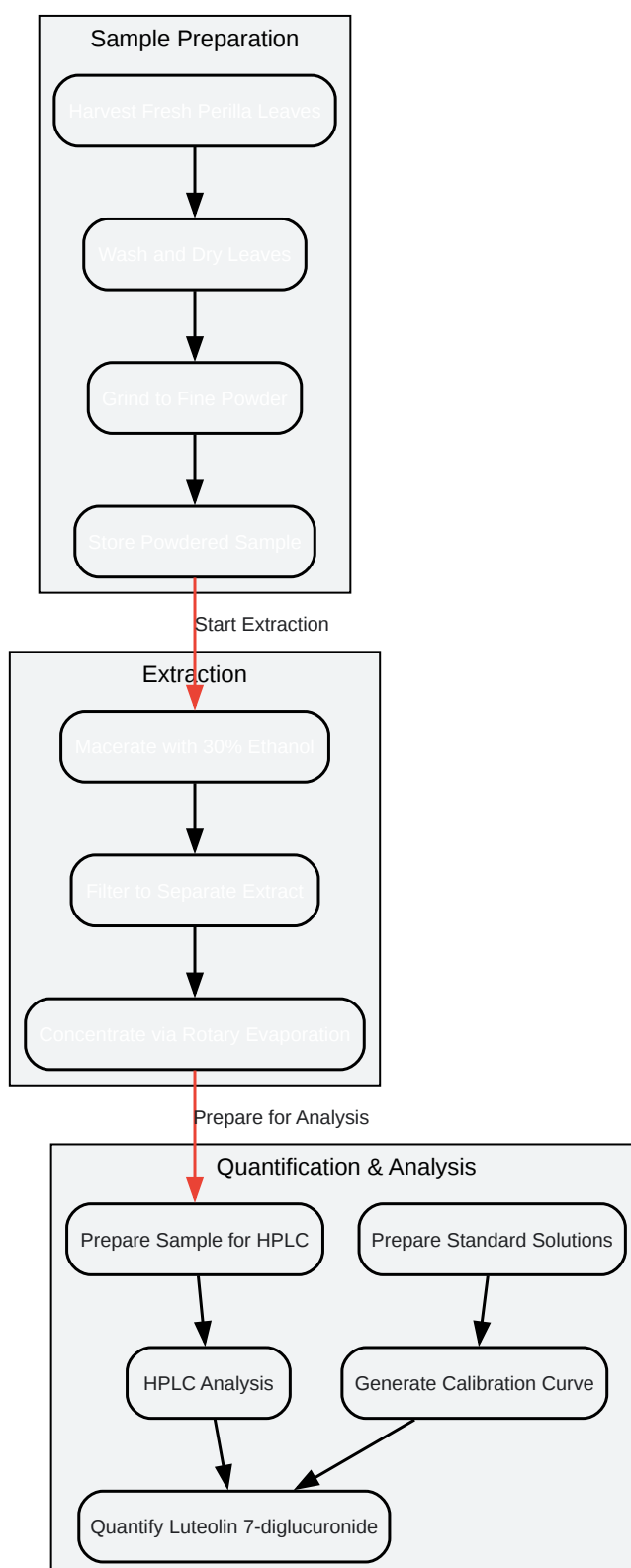
- Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value of >0.999 is considered ideal[5].
- Sample Analysis:
 - Inject the prepared sample extract solution into the HPLC system.
 - Identify the Luteolin 7-diglucuronide peak in the sample chromatogram by comparing its retention time with that of the standard.
 - Record the peak area for the identified peak.
- Quantification:
 - Calculate the concentration of Luteolin 7-diglucuronide in the sample solution using the linear regression equation from the calibration curve.
 - Determine the final content in the original dried plant material using the following formula:

$$\text{Content (mg/g)} = (C \times V \times D) / W$$

Where:

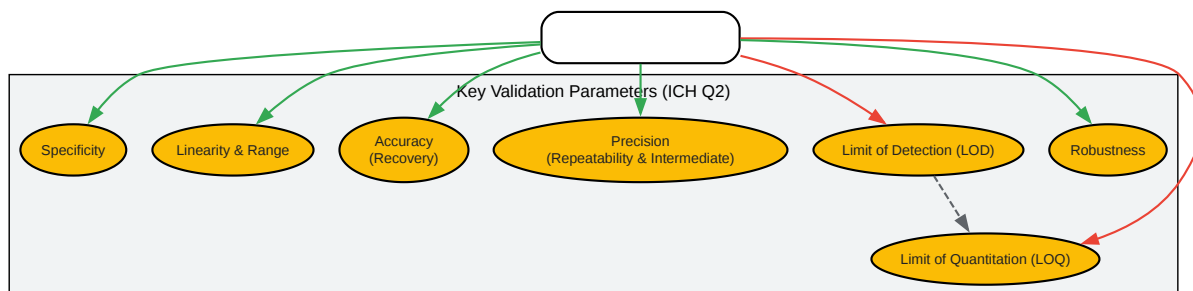
- C = Concentration from the calibration curve (mg/mL)
- V = Final volume of the dissolved extract (mL)
- D = Dilution factor (if any)
- W = Initial weight of the dried plant material (g)

Visualizations



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Caption: Experimental workflow for quantification.



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Caption: Key parameters for analytical method validation.

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